molecular formula C5H6N2O3 B14351420 5-Ethenyl-3-nitroso-2-oxazolidinone CAS No. 90684-95-0

5-Ethenyl-3-nitroso-2-oxazolidinone

Cat. No.: B14351420
CAS No.: 90684-95-0
M. Wt: 142.11 g/mol
InChI Key: VFNOKJCVGGQLQS-UHFFFAOYSA-N
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Description

5-Ethenyl-3-nitroso-2-oxazolidinone: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-3-nitroso-2-oxazolidinone typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. This method provides good yields and is scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other oxazolidinones .

Properties

CAS No.

90684-95-0

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

5-ethenyl-3-nitroso-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H6N2O3/c1-2-4-3-7(6-9)5(8)10-4/h2,4H,1,3H2

InChI Key

VFNOKJCVGGQLQS-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)O1)N=O

Origin of Product

United States

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